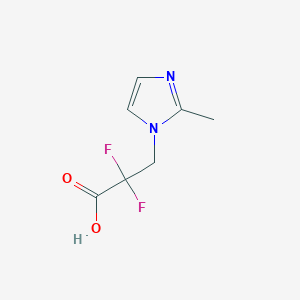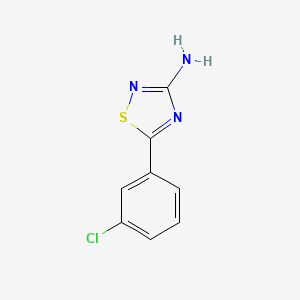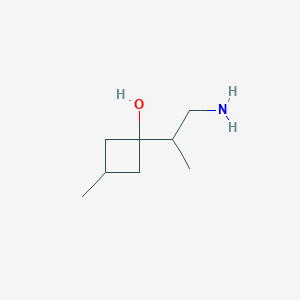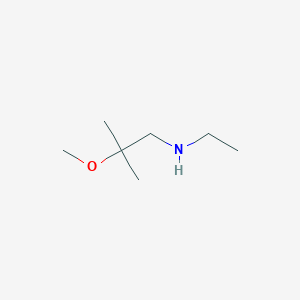
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound that features a unique combination of fluorine atoms and an imidazole ring The presence of the imidazole ring, a five-membered heterocyclic structure containing nitrogen, imparts significant chemical and biological properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the introduction of the imidazole ring onto a fluorinated propanoic acid backbone. One common method involves the reaction of 2,2-difluoropropanoic acid with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, depending on the reagents used.
Substitution: The fluorine atoms on the propanoic acid backbone can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the design of enzyme inhibitors and receptor modulators.
Medicine: Its potential therapeutic applications include the development of new drugs for treating infections, inflammation, and cancer.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the methyl group on the imidazole ring.
2,2-Difluoro-3-(2-methyl-1H-pyrazol-1-yl)propanoic acid: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2,2-Difluoro-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both fluorine atoms and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H8F2N2O2 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-5-10-2-3-11(5)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
AWPQMSONEJKHQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)


![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)


![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)

